molecular formula C12H17BrO2S B1339859 (4-Bromophenyl)(2,2-diethoxyethyl)sulfane CAS No. 96804-05-6

(4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Cat. No.: B1339859
CAS No.: 96804-05-6
M. Wt: 305.23 g/mol
InChI Key: PJKXVSLKUBXRSV-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(2,2-diethoxyethyl)sulfane is an organic compound with the molecular formula C12H17BrO2S It is characterized by the presence of a bromophenyl group and a diethoxyethylsulfane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane typically involves the reaction of 4-bromothiophenol with bromoacetaldehyde diethyl acetal. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is initially cooled to 0°C and then allowed to warm to room temperature, where it is stirred overnight to complete the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the sulfane group to a thiol or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alkoxides in the presence of a suitable base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced sulfur compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-Bromophenyl)(2,2-diethoxyethyl)sulfane: Applications in Scientific Research

This compound, with the CAS No. 96804-05-6, is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry .

Chemical Properties

  • Molecular Formula: C12H17BrO2SC_{12}H_{17}BrO_2S
  • Molecular Weight: 305.23
  • Storage: Should be stored under an inert atmosphere at 2-8°C
  • Signal Word: Warning
  • Hazard Statements:
    • H302: Harmful if swallowed
    • H312: Harmful in contact with skin
    • H332: Harmful if inhaled
  • Precautionary Statements:
    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray
    • P264: Wash skin thoroughly after handling
    • P270: Do not eat, drink, or smoke when using this product
    • P271: Use only outdoors or in a well-ventilated area
    • P280: Wear protective gloves/protective clothing/eye protection/face protection
    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
    • P302+P352: IF ON SKIN: Wash with plenty of soap and water
    • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing
    • P330: Rinse mouth
    • P363: Wash contaminated clothing before reuse
    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations

Applications

  • Medicinal Chemistry: this compound is utilized as a key intermediate in the field of medicinal chemistry .
  • Inhibitors of the Kynurenine Pathway: Pharmaceutical compounds that regulate enzymes indoleamine 2,3-dioxygenase-1 and/or indoleamine 2,3-dioxygenase-2 and/or tryptophan 2,3-dioxygenase are related to the kynurenine pathway . The kynurenine pathway is where the essential amino acid Tryptophan (Trp) is catabolized . Novel inhibitors of these enzymes, metabolites, and pharmaceutically acceptable salts or prodrugs are useful in treating diseases resulting from dysregulation of this pathway . Compounds act by inhibiting the enzymatic activity or expression of indoleamine 2,3-dioxygenase-1 and/or indoleamine 2,3-dioxygenase-2 and/or tryptophan 2,3-dioxygenase .

Case Studies

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfane group can undergo redox reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in research and industrial applications.

Comparison with Similar Compounds

  • (4-Chlorophenyl)(2,2-diethoxyethyl)sulfane
  • (4-Fluorophenyl)(2,2-diethoxyethyl)sulfane
  • (4-Iodophenyl)(2,2-diethoxyethyl)sulfane

Comparison: (4-Bromophenyl)(2,2-diethoxyethyl)sulfane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.

Biological Activity

(4-Bromophenyl)(2,2-diethoxyethyl)sulfane, with the CAS number 96804-05-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological effects.

  • Molecular Formula : C12H17BrO2S
  • Molecular Weight : Approximately 305.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits the following mechanisms:

  • Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to both inhibition and activation of metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors, modulating their signaling pathways and affecting cellular responses.

Cellular Effects

The compound influences cell function by modulating key cellular processes:

  • Cell Signaling Pathways : It has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation.
  • Gene Expression : It can influence the expression of genes involved in oxidative stress response, thereby affecting cellular redox balance and metabolism.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage:

  • Low Doses : Minimal toxic effects with modulation of specific biochemical pathways.
  • High Doses : Induction of toxicity, including hepatotoxicity and nephrotoxicity.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)
HeLa (Cervical)25
A549 (Lung)30
MCF-7 (Breast)40

These findings suggest that the compound may induce apoptosis in cancer cells through various pathways that remain to be fully characterized.

Antimicrobial Properties

In addition to its anticancer activity, preliminary studies have indicated potential antimicrobial properties against several bacterial strains. The effectiveness was assessed using standard disc diffusion methods. Here are some preliminary results:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results indicate that this compound may have a role in combating bacterial infections.

Properties

IUPAC Name

1-bromo-4-(2,2-diethoxyethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKXVSLKUBXRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSC1=CC=C(C=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474221
Record name 1-Bromo-4-[(2,2-diethoxyethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96804-05-6
Record name 1-Bromo-4-[(2,2-diethoxyethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromo-4-[(2,2-diethoxyethyl)thio]benzene (Chemical Abstracts number 96804-05-6) was prepared as described in Banfield et al.; J. Chem. Soc.; 1956; 2603-2607, and in Amin, et al.; J. Chem. Soc. Perkin Trans. 2; 1982; 1489-1492. 4-Bromothiophenol (20 g, 95%) in ethanol (80 mL) was treated with 21 wt % of sodium ethoxide in ethanol (36 g, 1.05 eq). The solution was heated at 55° C. for 30 minutes and bromoacetaldehyde diethylacetal (22.56 g, 1.05 eq) was added. The mixture was heated at reflux for 10 hours, ethanol was removed and the residue was diluted with 80 mL of water. The product was extracted with 2×120 mL of ethyl acetate. The combined ethyl acetate layer was washed with 2×40 mL of 15% NaCl and concentrated under vacuum to a brown oil (32.0 g, 92.5% potency, 96.5% yield). The product can be further purified by column chromatography (silica gel, 5:95 EtOAc:hexane).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
solvent
Reaction Step One
Quantity
22.56 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Bromophenyl)(2,2-diethoxyethyl)sulfane
(4-Bromophenyl)(2,2-diethoxyethyl)sulfane
(4-Bromophenyl)(2,2-diethoxyethyl)sulfane
(4-Bromophenyl)(2,2-diethoxyethyl)sulfane
(4-Bromophenyl)(2,2-diethoxyethyl)sulfane
(4-Bromophenyl)(2,2-diethoxyethyl)sulfane

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